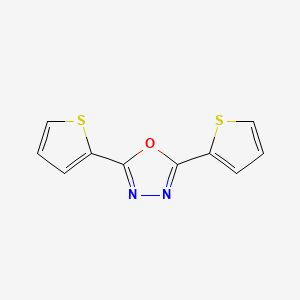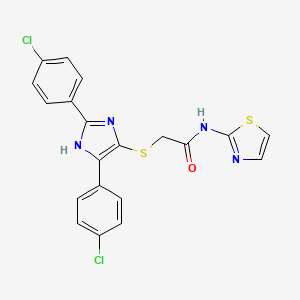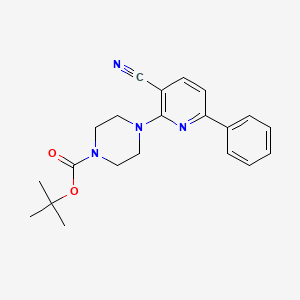
1-Piperazinecarboxamide,n-(3,4-dichlorophenyl)-4-(1h-indol-4-yl)-,hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinecarboxamide,n-(3,4-dichlorophenyl)-4-(1h-indol-4-yl)-,hydrochloride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "WAY-100635," and it is a selective antagonist of the serotonin receptor.
Mécanisme D'action
WAY-100635 is a selective antagonist of the serotonin receptor, which means it blocks the binding of serotonin to the receptor. This mechanism of action allows researchers to study the effects of serotonin on different physiological and pathological processes.
Biochemical and Physiological Effects:
WAY-100635 has been shown to have various biochemical and physiological effects in preclinical studies. For instance, the compound has been shown to reduce anxiety-like behavior in rodents and improve cognitive function in monkeys. Additionally, WAY-100635 has been shown to reduce the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using WAY-100635 in scientific research is its selectivity for the serotonin receptor, which allows researchers to study the effects of serotonin specifically. However, one limitation of using WAY-100635 is that it is not a suitable tool for studying the effects of serotonin on all physiological processes, as some processes may be mediated by other receptors.
Orientations Futures
There are several future directions for the use of WAY-100635 in scientific research. For instance, the compound could be used to study the effects of serotonin on other physiological processes such as pain perception and appetite regulation. Additionally, researchers could investigate the potential of serotonin receptors as targets for the treatment of other disorders such as obesity and addiction.
Conclusion:
In conclusion, 1-Piperazinecarboxamide,n-(3,4-dichlorophenyl)-4-(1h-indol-4-yl)-,hydrochloride, or WAY-100635, is a selective antagonist of the serotonin receptor that has significant potential for use in scientific research. Its selectivity for the serotonin receptor allows researchers to study the effects of serotonin on various physiological and pathological processes. While there are some limitations to its use, there are several future directions for the use of WAY-100635 in scientific research.
Méthodes De Synthèse
The synthesis of WAY-100635 involves the reaction between piperazine, 3,4-dichloroaniline, and indole-4-carboxylic acid. The reaction is carried out under specific conditions, and the resulting product is purified through various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
WAY-100635 has been extensively used in scientific research to study the serotonin receptor and its role in various physiological and pathological processes. The compound has been used in preclinical studies to investigate the potential of serotonin receptors as targets for the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4O.ClH/c20-15-5-4-13(12-16(15)21)23-19(26)25-10-8-24(9-11-25)18-3-1-2-17-14(18)6-7-22-17;/h1-7,12,22H,8-11H2,(H,23,26);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDZWBXIJWSNEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)NC4=CC(=C(C=C4)Cl)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazinecarboxamide,n-(3,4-dichlorophenyl)-4-(1h-indol-4-yl)-,hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-bis(2,4-dichlorophenyl)-2-[(1E)-(methoxyimino)methyl]propanediamide](/img/structure/B2390783.png)
![[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2390784.png)

![(Z)-3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2390787.png)


![2-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2390791.png)
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2390794.png)
![3,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-2-carboxamide](/img/structure/B2390796.png)


![(2R,4S)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2390799.png)
![4-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile](/img/structure/B2390800.png)
